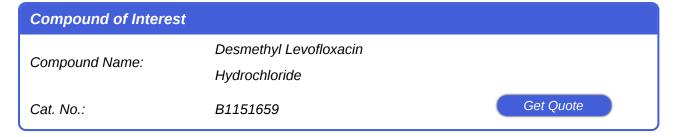


Preliminary Toxicological Assessment of Desmethyl Levofloxacin: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Desmethyl Levofloxacin is a known metabolite of the widely used fluoroquinolone antibiotic, Levofloxacin. As with any drug metabolite or impurity, a thorough toxicological assessment is crucial to ensure patient safety. This technical guide provides a preliminary toxicological assessment of Desmethyl Levofloxacin, based on available data for the parent compound and related impurities, and framed within the context of current regulatory guidelines. Due to the limited publicly available toxicological data specific to Desmethyl Levofloxacin, this document emphasizes a "read-across" approach and outlines the necessary experimental protocols for a comprehensive evaluation. The primary focus is on genotoxicity and cardiovascular safety, two key areas of concern for pharmaceutical impurities.

Introduction

Levofloxacin is a broad-spectrum antibiotic that is primarily excreted unchanged in the urine. A small fraction, typically less than 5%, is metabolized into Desmethyl-levofloxacin and Levofloxacin N-oxide.[1][2][3][4][5][6] While Desmethyl Levofloxacin is a minor metabolite, its toxicological profile must be understood to ensure the overall safety of Levofloxacin. This guide summarizes the current state of knowledge and provides a roadmap for a formal toxicological assessment.



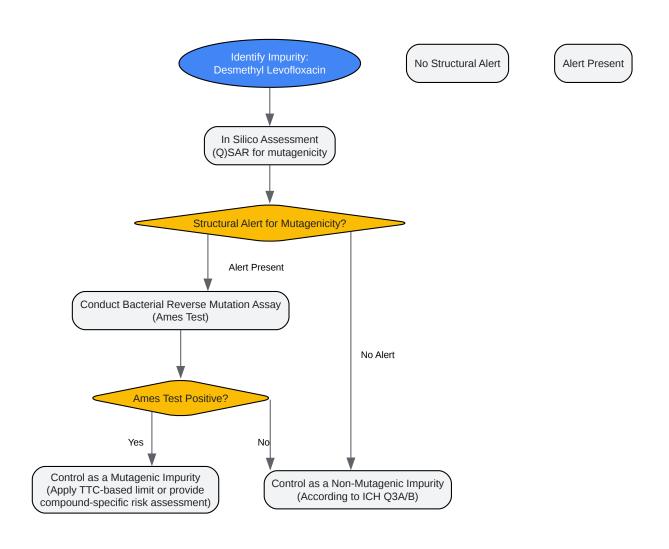
A safety data sheet for N-desmethyl Levofloxacin classifies it under "Acute toxicity, oral (Category 4)" with the hazard statement "Harmful if swallowed".[7][8] However, specific quantitative data such as an LD50 value are not publicly available.[7]

Regulatory Framework for Impurity Assessment: ICH M7 Guideline

The International Council for Harmonisation (ICH) M7 guideline provides a framework for the assessment and control of DNA reactive (mutagenic) impurities in pharmaceuticals to limit potential carcinogenic risk.[9][10][11][12][13] This guideline is central to the toxicological evaluation of impurities like Desmethyl Levofloxacin. The general principle involves a stepwise approach, starting with an in silico assessment of the molecule's structure for any alerts for mutagenicity. Depending on the outcome, in vitro and potentially in vivo studies are then conducted.

Below is a diagram illustrating the decision-making workflow according to the ICH M7 guideline.





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Caption: ICH M7 Guideline Workflow for Impurity Assessment.

Comparative Toxicology of Levofloxacin and its Impurities

In the absence of direct toxicological data for Desmethyl Levofloxacin, a comparative analysis with the parent drug, Levofloxacin, and its other known impurities is informative.



Genotoxicity

- Levofloxacin: The parent drug, Levofloxacin, has been studied for its mutagenic potential. In vitro studies, such as the sister chromatid exchange and chromosomal aberration tests, showed positive dose-dependent responses.[3] However, in vivo studies, including the mouse micronucleus test and unscheduled DNA synthesis test, did not show any mutagenicity.[3] This suggests that while there is some in vitro potential for genotoxicity, it may not translate to an in vivo effect under normal therapeutic use.[3]
- Levofloxacin N-oxide: An in silico assessment of Levofloxacin N-oxide using the Derek
 software package identified a structural alert for mutagenicity (quinolone-3-carboxylic acid or
 naphthyridine analogue).[2][14] However, subsequent in vitro testing, including a mouse
 lymphoma assay and a chromosome aberration assay in Chinese hamster lung (CHL) cells,
 led to the conclusion that Levofloxacin N-oxide could be controlled as a non-genotoxic
 impurity.[2][14]
- Descarboxyl Levofloxacin: Similar to the N-oxide, an in silico analysis of Descarboxyl
 Levofloxacin revealed a structural alert (quinoline).[15][16][17] Despite this, a modified Ames
 test was negative, and while a chromosomal aberration test showed a statistically significant
 increase in aberrations at a high concentration with metabolic activation, the overall
 conclusion was that it could be controlled as a non-genotoxic impurity.[15][16][17]

This "alert-positive, Ames-negative" profile for other Levofloxacin impurities suggests that a similar outcome might be possible for Desmethyl Levofloxacin. However, this can only be confirmed through experimental testing.

Cardiovascular Safety (hERG Channel Inhibition)

Fluoroquinolones as a class have been associated with QT interval prolongation, which is a risk factor for torsades de pointes. This effect is often mediated by the inhibition of the human Ether-à-go-go-Related Gene (hERG) potassium channel. Studies have shown that some fluoroquinolones, such as sparfloxacin and moxifloxacin, inhibit hERG currents.[18] Ciprofloxacin, however, did not show this effect.[18] Given this class effect, it is prudent to evaluate the potential for hERG inhibition by Desmethyl Levofloxacin.

Recommended Experimental Protocols



Based on the ICH M7 guideline and the toxicological profile of related compounds, the following experimental studies are recommended for a comprehensive toxicological assessment of Desmethyl Levofloxacin.

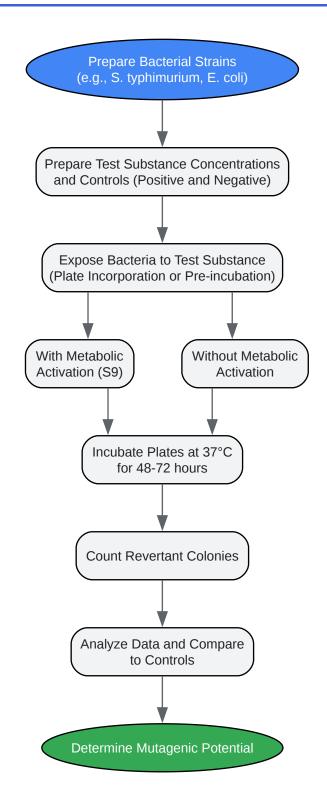
Bacterial Reverse Mutation Assay (Ames Test)

The Ames test is a widely used method to assess the mutagenic potential of chemical compounds by measuring their ability to induce reverse mutations in histidine-requiring strains of Salmonella typhimurium and tryptophan-requiring strains of Escherichia coli.

Experimental Protocol (based on OECD Guideline 471):

- Strain Selection: Utilize a minimum of five bacterial strains, including S. typhimurium TA98, TA100, TA1535, TA1537, and E. coli WP2 uvrA (pKM101) or TA102.[10] This combination detects both frameshift and base-pair substitution mutations.
- Metabolic Activation: Conduct the assay both with and without a metabolic activation system (S9 fraction from induced rat liver) to mimic mammalian metabolism.
- Dose Selection: Use a minimum of five different analyzable concentrations of Desmethyl Levofloxacin, with the highest concentration being 5000
 μ g/plate or the limit of solubility/cytotoxicity.
- Exposure Method: Employ either the plate incorporation method or the pre-incubation method. In the plate incorporation method, the test substance, bacteria, and molten top agar (with or without S9) are mixed and poured onto minimal glucose agar plates. In the preincubation method, the test substance and bacteria are incubated together before being mixed with the top agar and plated.
- Controls: Include both negative (vehicle) and positive controls (known mutagens specific to each bacterial strain and metabolic activation condition) in each experiment.
- Incubation: Incubate the plates at 37°C for 48-72 hours.
- Data Analysis: Count the number of revertant colonies on each plate. A positive result is
 indicated by a concentration-related increase in the number of revertant colonies and/or a
 reproducible increase of at least two-fold over the negative control.





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Caption: Experimental Workflow for the Ames Test.

In Vitro Mammalian Cell Micronucleus Assay

Foundational & Exploratory



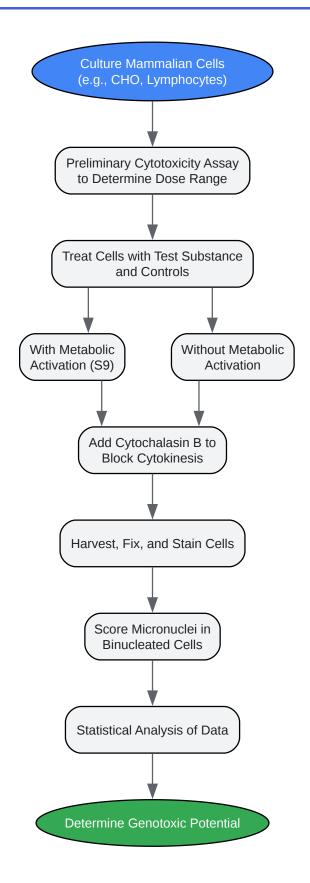


The in vitro micronucleus test is designed to detect genotoxic damage that results in the formation of micronuclei in the cytoplasm of interphase cells.[9] These micronuclei contain either chromosome fragments (from clastogenic events) or whole chromosomes (from aneugenic events).

Experimental Protocol (based on OECD Guideline 487):

- Cell Line Selection: Use a suitable mammalian cell line, such as Chinese Hamster Ovary (CHO) cells, human peripheral blood lymphocytes, or TK6 cells.[9][11][12]
- Metabolic Activation: As with the Ames test, perform the assay with and without an S9 metabolic activation system.[11]
- Dose Selection and Cytotoxicity: Determine the appropriate concentration range of Desmethyl Levofloxacin based on a preliminary cytotoxicity assay. The highest concentration should induce approximately 50-60% cytotoxicity.
- Treatment: Treat the cell cultures with at least three analyzable concentrations of the test substance and with positive and negative controls. The treatment duration is typically 3-6 hours with S9 and for a longer period (e.g., 24 hours) without S9.
- Cytokinesis Block: Add Cytochalasin B to the cultures to block cytokinesis, resulting in binucleated cells. This ensures that only cells that have undergone one mitosis are scored for micronuclei.
- Harvesting and Staining: Harvest the cells, fix them, and stain them with a DNA-specific stain (e.g., Giemsa or a fluorescent dye).
- Scoring: Score at least 2000 binucleated cells per concentration for the presence of micronuclei.
- Data Analysis: A positive result is characterized by a statistically significant, dose-dependent increase in the frequency of micronucleated cells.





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Caption: Experimental Workflow for the In Vitro Micronucleus Assay.



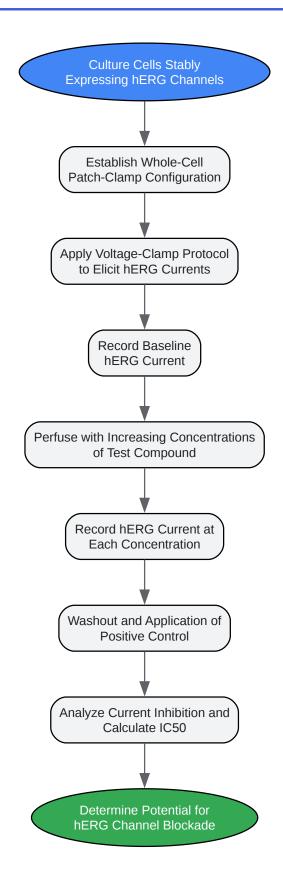
hERG Potassium Channel Assay

This assay is crucial for assessing the potential of a compound to cause QT interval prolongation. The whole-cell patch-clamp technique is the gold standard for this evaluation.

Experimental Protocol (Manual Patch-Clamp):

- Cell Line: Use a mammalian cell line stably expressing the hERG potassium channel, such as Chinese Hamster Ovary (CHO) or Human Embryonic Kidney (HEK) 293 cells.
- Solutions: Prepare appropriate intracellular and extracellular recording solutions. The test compound is dissolved in the extracellular solution at various concentrations.
- Electrophysiological Recording:
 - Establish a whole-cell patch-clamp configuration on a single cell.
 - Apply a specific voltage-clamp protocol to elicit hERG currents. A common protocol involves a depolarizing step to activate the channels, followed by a repolarizing step to measure the tail current, which is characteristic of hERG channels. The FDA recommends a specific "step-ramp" protocol for CiPA (Comprehensive in vitro Proarrhythmia Assay) studies.[16]
 - Record baseline hERG currents in the absence of the test compound.
- Compound Application: Perfuse the cell with increasing concentrations of Desmethyl Levofloxacin and record the hERG currents at each concentration until a steady-state effect is observed.
- Controls: Use a vehicle control and a positive control (a known hERG inhibitor like dofetilide or E-4031) to validate the assay.
- Data Analysis: Measure the amplitude of the hERG tail current at each concentration.
 Calculate the percentage of current inhibition relative to the baseline. Fit the concentration-response data to a suitable equation (e.g., the Hill equation) to determine the IC50 value (the concentration that causes 50% inhibition).





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Caption: Experimental Workflow for the hERG Patch-Clamp Assay.



Data Presentation

The following tables summarize the available quantitative toxicological data for Levofloxacin and its impurities. It is important to note the absence of specific data for Desmethyl Levofloxacin.

Table 1: Acute Toxicity Data

| Compound | Species | Route | LD50 | Reference |
|---------------------------|---------|------------|-------------------|-----------|
| Levofloxacin | Mouse | Oral | 1881 mg/kg | [1] |
| Rat | Oral | 1478 mg/kg | [1] | |
| Monkey | Oral | >250 mg/kg | [1] | - |
| Desmethyl Levofloxacin | - | Oral | No data available | [7] |

Table 2: Genotoxicity Data



| Compound | Assay | System | Metabolic Activation (S9) | Result | Reference |
|---------------------------------|-----------------------------|-------------------------------|--|----------------------|--------------|
| Levofloxacin | Ames Test | S. typhimurium, E. coli | With & Without | Negative | [3] |
| Chromosoma I Aberration | Chinese Hamster Cells | - | Positive (Dose- dependent) | [3] | |
| Sister Chromatid Exchange | Chinese Hamster Cells | - | Positive (Dose- dependent) | [3] | _ |
| Mouse Micronucleus Test | In vivo | - | Negative | [3] | _ |
| Levofloxacin N-oxide | Mouse Lymphoma Assay | In vitro | With & Without | Negative | [2][14] |
| Chromosoma I Aberration | CHL Cells | With & Without | Negative (with a slight increase at high dose with S9) | [2][14] | |
| Descarboxyl Levofloxacin | Ames Test | In vitro | With & Without | Negative | [15][16][17] |
| Chromosoma I Aberration | CHL Cells | With & Without | Negative (with a slight increase at high dose with S9) | [15][16][17] | |
| Desmethyl Levofloxacin | All | - | - | No data available | _ |



Table 3: Cardiovascular Safety Data

| Compound | Assay | IC50 | Reference |
|---------------------------|------------------|------------------------------|-----------|
| Moxifloxacin | hERG Patch-Clamp | 29 μM (at 35°C) | |
| Sparfloxacin | hERG Patch-Clamp | 13.5 μg/ml | [18] |
| Ciprofloxacin | hERG Patch-Clamp | No effect up to 100 μg/ml | [18] |
| Desmethyl Levofloxacin | hERG Patch-Clamp | No data available | |

Conclusion and Recommendations

The preliminary toxicological assessment of Desmethyl Levofloxacin is currently limited by the lack of specific experimental data. However, based on its status as a minor metabolite of Levofloxacin and the toxicological profiles of other Levofloxacin impurities, a tentative assessment can be made. The available information suggests that while an in silico structural alert for mutagenicity may be present (a common feature for quinolone structures), it is plausible that Desmethyl Levofloxacin would be non-mutagenic in subsequent in vitro assays, similar to Levofloxacin N-oxide and Descarboxyl Levofloxacin.

To provide a definitive toxicological assessment and to comply with regulatory expectations, the following studies are strongly recommended:

- In Silico Assessment: Conduct a computational toxicology assessment using (Q)SAR models to identify any potential structural alerts for mutagenicity.
- Ames Test: Perform a bacterial reverse mutation assay as per OECD Guideline 471.
- In Vitro Mammalian Cell Micronucleus Assay: If the Ames test is negative but there are structural alerts, or as a standard part of a comprehensive assessment, conduct an in vitro micronucleus assay according to OECD Guideline 487.
- hERG Assay: Given the class-related risk of QT prolongation with fluoroquinolones, a hERG potassium channel assay should be performed to assess the potential for cardiovascular



toxicity.

The results of these studies will provide the necessary data to establish a safe level of exposure for Desmethyl Levofloxacin and to ensure that it does not pose a significant risk to patient safety.

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